molecular formula C11H13NO5S B2796855 2-(4-Acetylbenzenesulfonamido)propanoic acid CAS No. 1008958-60-8

2-(4-Acetylbenzenesulfonamido)propanoic acid

Cat. No.: B2796855
CAS No.: 1008958-60-8
M. Wt: 271.29
InChI Key: QHENZMYFROYGBF-UHFFFAOYSA-N
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Description

2-(4-Acetylbenzenesulfonamido)propanoic acid is a high-purity organic compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This molecule features a propanoic acid moiety linked to a 4-acetylbenzenesulfonamide group, making it a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research . The presence of both sulfonamide and carboxylic acid functional groups allows this compound to participate in a variety of chemical reactions, particularly in the synthesis of more complex molecules. Researchers can utilize the carboxylic acid group for esterification or amidation reactions, while the acetyl group on the benzene ring offers a handle for further functionalization. As a propanoic acid derivative, it shares a foundational structure with other biologically active compounds, suggesting potential for investigations into enzyme inhibition or cellular signaling pathways . The product requires specific handling and cold-chain transportation to ensure stability and is characterized by its unique SMILES code: CC(NS(=O)(C1=CC=C(C(C)=O)C=C1)=O)C(O)=O . For quality assurance, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to verify its identity and purity . This reagent is suited for use in laboratory research as a standard or precursor.

Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHENZMYFROYGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-(4-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ketone group to an alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H13NO5S
  • Molecular Weight : 271.29 g/mol
  • IUPAC Name : 2-[(4-acetylphenyl)sulfonylamino]propanoic acid

This compound features a sulfonamide functional group, which is significant in medicinal chemistry due to its ability to interact with biological systems.

Biological Activities

Research indicates that 2-(4-acetylbenzenesulfonamido)propanoic acid exhibits several biological activities:

  • Anti-inflammatory Properties : Similar to other compounds in the propanoic acid family, it may demonstrate anti-inflammatory effects, making it a candidate for treating conditions like arthritis.
  • Antimicrobial Activity : Preliminary studies suggest it may have antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.

Therapeutic Applications

The therapeutic potential of this compound is under investigation in various areas:

  • Pain Management : Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), it may serve as an analgesic.
  • Cancer Research : Some studies are exploring its efficacy against certain cancer cell lines, leveraging its ability to inhibit specific enzymes involved in tumor growth.

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

  • Case Study on Anti-inflammatory Effects :
    • A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models, suggesting potential for human applications.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound inhibited the growth of various bacterial strains, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzenesulfonamido)propanoic acid involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The acetyl group can also participate in interactions with hydrophobic pockets within proteins .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Acetyl vs. Methoxy Groups : The 4-acetyl group in the target compound is electron-withdrawing, lowering the electron density of the sulfonamide nitrogen compared to the electron-donating 4-methoxy group in . This difference impacts reactivity in nucleophilic substitution reactions.
  • Nitro Group : The 2-nitro substituent in introduces strong electron-withdrawing effects, increasing the acidity of the sulfonamide proton (pKa ~2–3) compared to the acetyl-substituted compound (pKa ~4–5).
  • Benzamido Group : The bulky 4-benzamido group in creates steric hindrance, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to the acetyl analog (~5 mg/mL) .

Hydrogen Bonding and Crystallography

  • The carbamoyl group in forms additional hydrogen bonds (N–H···O and O–H···O), stabilizing its crystal lattice (space group P2₁2₁2₁) . In contrast, the acetyl-substituted compound lacks this moiety, resulting in weaker intermolecular interactions .
  • The nitro-substituted compound exhibits a distorted tetrahedral geometry around the sulfur atom due to steric clashes between the nitro group and sulfonamide .

Biological Activity

2-(4-Acetylbenzenesulfonamido)propanoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with the chemical formula C11H13NO5SC_{11}H_{13}NO_5S, is characterized by its sulfonamide functional group which is commonly associated with various pharmacological effects.

  • Molecular Formula : C11H13NO5SC_{11}H_{13}NO_5S
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1008958-60-8
  • Structure : The compound features an acetyl group attached to a benzenesulfonamide moiety, contributing to its biological reactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. These include:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, particularly those involved in bacterial folate synthesis, thereby exhibiting antimicrobial properties.
  • Receptor Interaction : The compound may also bind to various receptors, modulating signaling pathways that could lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi due to their ability to inhibit folate synthesis.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of sulfonamides can reduce inflammation by modulating immune responses.
  • Analgesic Properties : There is evidence that the compound may possess pain-relieving properties, possibly through inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study reported that this compound demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

In animal models, administration of this compound resulted in a marked reduction in inflammatory markers. The study concluded that the compound could be a candidate for further development in treating inflammatory diseases.

Study 3: Pain Relief Mechanism

Research involving pain models indicated that the compound could effectively reduce pain responses. This effect was hypothesized to be mediated through cyclooxygenase inhibition, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced inflammatory markers
AnalgesicDecreased pain responses in models

Q & A

Q. What are the optimal synthetic routes for 2-(4-Acetylbenzenesulfonamido)propanoic acid, and how can researchers balance yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation and condensation. A common approach is:

Sulfonamide Formation : React 4-acetylbenzenesulfonyl chloride with a propanoic acid derivative (e.g., 2-aminopropanoic acid) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive sites (e.g., carboxylic acid) during intermediate steps, followed by acidic or catalytic hydrogenation for deprotection .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

  • Key Considerations : Optimize reaction temperature (0–25°C for sulfonylation) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products. Yields >70% are achievable with rigorous purification .

Q. Which analytical techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for acetylbenzene), sulfonamide NH (δ 5.0–6.0 ppm, broad), and propanoic acid CH3 (δ 1.2–1.5 ppm) .
  • 13C NMR : Confirm carbonyl carbons (acetyl: ~200 ppm; carboxylic acid: ~170 ppm) and aromatic carbons (~120–140 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]+ at m/z 298.3) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally analogous sulfonamides .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Dose-Response Studies : Conduct assays across a concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50 values and identify non-linear effects .
  • Target Validation : Use CRISPR/Cas9 gene editing or RNA interference to confirm target specificity in cellular models .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental data (e.g., surface plasmon resonance) .
  • Reproducibility Checks : Validate findings across multiple cell lines (e.g., HEK293, HeLa) and animal models (e.g., zebrafish, murine) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the acetyl and sulfonamide groups in this compound?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing acetyl with nitro or methoxy groups) using parallel synthesis .
  • Biological Assays : Test analogs for activity in enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., GPCRs) to correlate functional groups with potency .
  • Quantum Mechanical Calculations : Use density functional theory (DFT) to analyze electronic effects (e.g., acetyl’s electron-withdrawing nature) on reactivity .

Q. What experimental frameworks are recommended to evaluate the enzyme inhibition potential of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Fluorometric Assays : Monitor enzyme activity (e.g., carbonic anhydrase) using 4-nitrophenyl acetate hydrolysis, measuring absorbance at 400 nm .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • In Silico Screening : Use molecular dynamics simulations (e.g., GROMACS) to predict off-target interactions with homologous enzymes .
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

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